molecular formula C14H10ClNO4 B506844 5-Chloro-3-(2-(furan-2-yl)-2-oxoethyl)-3-hydroxyindolin-2-one CAS No. 356099-55-3

5-Chloro-3-(2-(furan-2-yl)-2-oxoethyl)-3-hydroxyindolin-2-one

Cat. No.: B506844
CAS No.: 356099-55-3
M. Wt: 291.68g/mol
InChI Key: OSJMDKCPZXXNAG-UHFFFAOYSA-N
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Description

5-Chloro-3-(2-(furan-2-yl)-2-oxoethyl)-3-hydroxyindolin-2-one is a complex organic compound that belongs to the class of indolin-2-one derivatives. This compound is characterized by the presence of a chloro group at the 5-position, a furan-2-yl group at the 2-position, and a hydroxy group at the 3-position of the indolin-2-one core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(2-(furan-2-yl)-2-oxoethyl)-3-hydroxyindolin-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material Preparation: The synthesis begins with the preparation of 5-chloroindoline-2,3-dione.

    Condensation Reaction: The 5-chloroindoline-2,3-dione undergoes a condensation reaction with furan-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Cyclization: The intermediate product from the condensation reaction is then cyclized under acidic conditions to form the indolin-2-one core.

    Hydroxylation: Finally, the hydroxylation of the indolin-2-one core is achieved using reagents like hydrogen peroxide or other oxidizing agents to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The chloro group at the 5-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indolin-2-one derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Chloro-3-(2-(furan-2-yl)-2-oxoethyl)-3-hydroxyindolin-2-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in preliminary studies for its antimicrobial and anticancer activities. It can inhibit the growth of certain bacterial and fungal strains, making it a candidate for the development of new antibiotics.

Medicine

In medicine, the compound is being investigated for its potential as an anticancer agent. Its ability to interfere with specific cellular pathways and induce apoptosis in cancer cells makes it a promising candidate for further drug development.

Industry

Industrially, the compound can be used in the synthesis of dyes, pigments, and other materials that require complex organic structures. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2-(furan-2-yl)-2-oxoethyl)-3-hydroxyindolin-2-one involves its interaction with specific molecular targets within cells. It can inhibit enzymes involved in critical cellular processes, such as DNA replication and protein synthesis. The compound’s ability to form covalent bonds with these enzymes leads to the disruption of their normal function, ultimately resulting in cell death.

Comparison with Similar Compounds

Similar Compounds

    5-Chloroindoline-2,3-dione: A precursor in the synthesis of the target compound, known for its antimicrobial properties.

    3-Hydroxyindolin-2-one: Lacks the chloro and furan-2-yl groups, but shares the indolin-2-one core structure.

    Furan-2-carbaldehyde: A key intermediate in the synthesis, contributing the furan-2-yl group.

Uniqueness

5-Chloro-3-(2-(furan-2-yl)-2-oxoethyl)-3-hydroxyindolin-2-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group enhances its electrophilicity, while the furan-2-yl group contributes to its aromaticity and potential for π-π interactions. The hydroxy group adds to its versatility in chemical reactions and biological interactions.

Properties

IUPAC Name

5-chloro-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c15-8-3-4-10-9(6-8)14(19,13(18)16-10)7-11(17)12-2-1-5-20-12/h1-6,19H,7H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJMDKCPZXXNAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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